2,2'-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(5-nitrothiophene)
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Overview
Description
2,2’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(5-nitrothiophene): is an organic compound that belongs to the class of fluorene derivatives This compound is characterized by the presence of two nitrothiophene groups attached to a fluorene core The fluorene core is a polycyclic aromatic hydrocarbon, which imparts unique electronic properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(5-nitrothiophene) typically involves the following steps:
Synthesis of 9,9-Diethylfluorene: The starting material, 9,9-Diethylfluorene, is synthesized by alkylation of fluorene with ethyl bromide in the presence of a strong base such as sodium hydride.
Bromination: The 9,9-Diethylfluorene is then brominated at the 2,7-positions using bromine or N-bromosuccinimide (NBS) to yield 2,7-dibromo-9,9-Diethylfluorene.
Coupling with Nitrothiophene: The final step involves the coupling of 2,7-dibromo-9,9-Diethylfluorene with 5-nitrothiophene using a palladium-catalyzed Suzuki coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or DMF.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in 2,2’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(5-nitrothiophene) can undergo oxidation reactions to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can also be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic substitution reactions at the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Sensors: It is used in the fabrication of chemical sensors due to its unique electronic properties.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential as pharmaceutical agents, particularly in targeting specific biological pathways.
Industry:
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Catalysis: The compound and its derivatives are used as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,2’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(5-nitrothiophene) involves its interaction with molecular targets through its nitro and thiophene groups. The nitro groups can participate in redox reactions, while the thiophene rings can engage in π-π interactions with other aromatic systems. These interactions can modulate the electronic properties of the compound, making it suitable for applications in organic electronics and sensors.
Comparison with Similar Compounds
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(5-nitrothiophene): Similar structure but with longer alkyl chains, affecting its solubility and electronic properties.
2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(5-nitrothiophene): Similar structure but with shorter alkyl chains, leading to different physical properties.
Uniqueness:
Alkyl Chain Length: The diethyl groups in 2,2’-(9,9-Diethyl-9H-fluorene-2,7-diyl)bis(5-nitrothiophene) provide a balance between solubility and electronic properties, making it unique compared to its analogs with longer or shorter alkyl chains.
Electronic Properties: The specific arrangement of nitrothiophene groups and the fluorene core imparts unique electronic properties, making it suitable for specific applications in organic electronics and materials science.
Properties
CAS No. |
923293-83-8 |
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Molecular Formula |
C25H20N2O4S2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[9,9-diethyl-7-(5-nitrothiophen-2-yl)fluoren-2-yl]-5-nitrothiophene |
InChI |
InChI=1S/C25H20N2O4S2/c1-3-25(4-2)19-13-15(21-9-11-23(32-21)26(28)29)5-7-17(19)18-8-6-16(14-20(18)25)22-10-12-24(33-22)27(30)31/h5-14H,3-4H2,1-2H3 |
InChI Key |
HSYZKKZJDAEFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)C3=CC=C(S3)[N+](=O)[O-])C4=C1C=C(C=C4)C5=CC=C(S5)[N+](=O)[O-])CC |
Origin of Product |
United States |
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